![molecular formula C14H18N2O2 B15231517 benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential bioactive properties and its role as a building block for various synthetic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed bioactive effects.
類似化合物との比較
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure.
Cycloeudesmol: Another bicyclic compound isolated from marine sources.
Laurinterol: A sesquiterpene with potent bioactivities.
Uniqueness
Benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate is unique due to its specific stereochemistry and the presence of both an amino group and a carbamate group. This combination of features makes it a versatile building block for synthetic chemistry and a promising candidate for drug development.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c15-13-11-6-10(11)7-12(13)16-14(17)18-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8,15H2,(H,16,17)/t10-,11-,12-,13+/m1/s1 |
InChIキー |
QRKQXCJENHSQTK-LPWJVIDDSA-N |
異性体SMILES |
C1[C@H]2[C@@H]1[C@@H]([C@@H](C2)NC(=O)OCC3=CC=CC=C3)N |
正規SMILES |
C1C2C1C(C(C2)NC(=O)OCC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




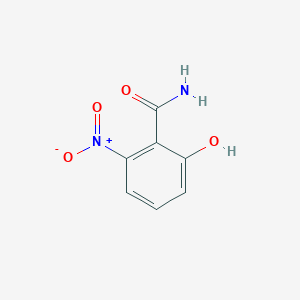
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
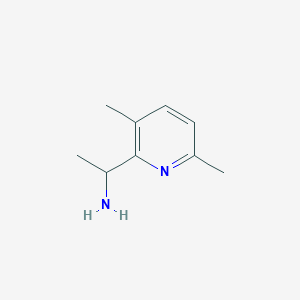

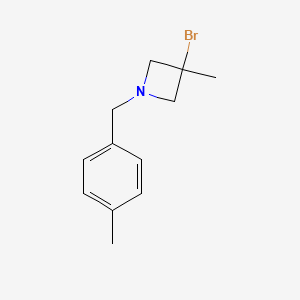
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
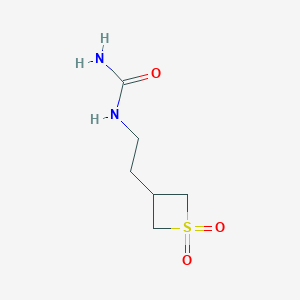
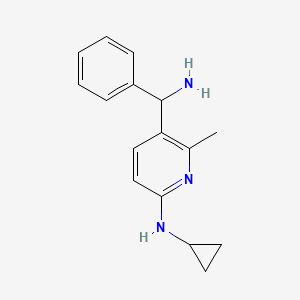
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
